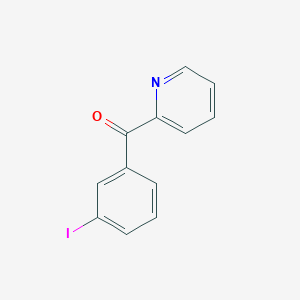

2-(3-Iodobenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of 2-(3-Iodobenzoyl)pyridine has been optimized . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Once the HPIP product is formed, iodine can join the scene and a new C−I bond is formed through TS-HI with a kinetic cost of only 14.1 kcal/mol to yield the non-aromatic intermediate I that is 2.3 kcal/mol less stable than species G .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Iodobenzoyl)pyridine include a molecular weight of 309.11 . It is a heterocyclic aromatic compound that contains an iodine atom and a pyridine ring.科学的研究の応用

Synthesis of 2-Pyridones

2-(3-Iodobenzoyl)pyridine plays a crucial role in the synthesis of 2-pyridones, which are key heterocycles in various fields including biology, natural compounds, and fluorescent materials . The synthesis methods for 2-pyridones are diverse, involving reactions based on pyridine rings, cyclization, and cycloaddition reactions .

Pharmacological Applications

In pharmacology, 2-(3-Iodobenzoyl)pyridine derivatives have been explored for their potential as inhibitors against specific kinases, showing promise in the treatment of various cancers . These compounds have been designed to resist certain drug-resistant kinases, offering new avenues for cancer therapy .

Dye-Sensitized Solar Cells

The compound is used in the design of pyridine-based dyes for dye-sensitized solar cells (DSSCs). These dyes exhibit properties such as smaller energy gaps and increased charge transfer efficiency, which are essential for the performance of DSSCs .

Fluorescent Materials

2-(3-Iodobenzoyl)pyridine derivatives are utilized in the development of deep blue fluorescent materials for organic light-emitting diodes (OLEDs). These materials are crucial for full-color displays and solid-state lighting sources due to their high photoluminescence quantum yield and stability .

Chemical Synthesis

This compound is involved in the functionalization of imidazo[1,2-a]pyridines through radical reactions, which is a significant strategy in organic synthesis and pharmaceutical chemistry. The direct functionalization of this scaffold is efficient for constructing various derivatives .

Material Science

In material science, 2-(3-Iodobenzoyl)pyridine is recognized for its structural character, making it useful in the synthesis of materials that have applications in optoelectronic devices, sensors, and other technological innovations .

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(3-iodobenzoyl)pyridine belongs, have been found to interact with various biological targets . These compounds have been used in the synthesis of various pharmaceuticals and have shown a wide range of pharmacological activities .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exert their effects through various mechanisms, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have been found to act as covalent anticancer agents .

Biochemical Pathways

Research on imidazo[1,2-a]pyridines has shown that these compounds can affect various cellular processes . For example, some imidazo[1,2-a]pyridine derivatives have been found to disrupt mitochondrial functions, while others have been reported to cause nuclear DNA damage .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have various effects, depending on the specific derivative and its functional groups . For instance, some imidazo[1,2-a]pyridine derivatives have shown anticancer activity .

特性

IUPAC Name |

(3-iodophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERDFFIEPDLBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629270 |

Source

|

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodobenzoyl)pyridine | |

CAS RN |

898779-80-1 |

Source

|

| Record name | (3-Iodophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。